molecular formula C10H8N6O B11877701 2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one CAS No. 61741-45-5

2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one

Cat. No.: B11877701
CAS No.: 61741-45-5
M. Wt: 228.21 g/mol
InChI Key: DTOJEYLIXJAXNS-UHFFFAOYSA-N
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Description

2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one is a synthetic hybrid molecule designed for research applications, combining a quinazolin-4(1H)-one scaffold with a 1,2,4-triazole moiety. This structure places it within a class of nitrogen-containing heterocycles that show significant potential in medicinal chemistry research, particularly in the development of novel anticancer and antimicrobial agents. The quinazolinone core is a privileged structure in drug discovery, known for its diverse biological activities. Recent scientific literature highlights that novel quinazolin-4-one derivatives bearing 1,2,3-triazole motifs have demonstrated excellent cytotoxicity against human cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) . These compounds often exhibit their potent effects through dual inhibition of key regulatory signaling proteins, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical targets in oncology research for controlling tumor cell proliferation and angiogenesis . Furthermore, the incorporation of a triazole ring, a bioisostere, is a well-established strategy to enhance pharmacokinetic properties and binding affinity. Various quinazolinone-triazole hybrids have been reported to possess a broad spectrum of pharmacological activities, underscoring the research value of this chemotype . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care and in accordance with all applicable laboratory safety protocols.

Properties

CAS No.

61741-45-5

Molecular Formula

C10H8N6O

Molecular Weight

228.21 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-ylamino)-3H-quinazolin-4-one

InChI

InChI=1S/C10H8N6O/c17-8-6-3-1-2-4-7(6)13-10(14-8)15-9-11-5-12-16-9/h1-5H,(H3,11,12,13,14,15,16,17)

InChI Key

DTOJEYLIXJAXNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=NC=NN3

Origin of Product

United States

Preparation Methods

Reaction Optimization

Key parameters include:

  • Catalyst : Cu(OAc)₂·H₂O (5 mol%)

  • Solvent : Anisole or DMF

  • Base : Et₃N (2 equiv)

  • Temperature : Room temperature or microwave-assisted heating

For example, coupling 1a with tryptamine yielded 3-(2-(1H-indol-3-yl)ethyl)quinazolin-4(3H)-one (4c ) in 77% yield. Substituting tryptamine with 1H-1,2,4-triazol-3-amine may require elevated temperatures or prolonged reaction times due to the triazole’s reduced nucleophilicity.

Table 1: Comparative Yields for Copper-Catalyzed Quinazolinone Syntheses

AmineProductYield (%)Conditions
Tryptamine4c 77RT, 25 min
4-Methoxybenzylamine4d 75RT, 20 min
Thiophen-2-ylmethanamine4f 70RT, 20 min

Microwave-Assisted Synthesis from Anthranilic Acid Derivatives

Microwave irradiation significantly accelerates quinazolinone formation. Anthranilic acid reacts with acylating agents (e.g., benzoyl chloride or acetic anhydride) to form benzoxazinones, which cyclize with formamide to yield quinazolin-4-ones. Introducing a triazole-amino group at position 2 necessitates modifying this protocol.

Stepwise Functionalization

  • Benzoxazinone Formation : Anthranilic acid and benzoyl chloride in pyridine yield 2-phenylbenzo[d]oxazin-4-one (2a ).

  • Cyclocondensation : Microwave irradiation of 2a with formamide produces 2-phenylquinazolin-4-one (3a ) in 83% yield.

  • Amination at Position 2 : Nitration of 3a at position 2, followed by reduction to 2-aminoquinazolin-4-one, enables coupling with triazole derivatives.

Table 2: Microwave-Assisted Quinazolinone Syntheses

Starting MaterialProductYield (%)Conditions
Anthranilic acid + BzCl3a 83MW, 10 min
Anthranilic acid + Ac₂O3b 94MW, 10 min
Anthranilic acid + HCONH₂3c 95MW, 15 min

Nucleophilic Aromatic Substitution of Halogenated Quinazolinones

2-Chloroquinazolin-4-one serves as a pivotal intermediate for introducing diverse amines. Reacting this substrate with 1H-1,2,4-triazol-3-amine under basic conditions (e.g., K₂CO₃ in DMF) facilitates nucleophilic displacement of chlorine.

Synthetic Procedure

  • Synthesis of 2-Chloroquinazolin-4-one : Chlorination of 2-hydroxyquinazolin-4-one using POCl₃ or PCl₅.

  • Amination : Heating 2-chloroquinazolin-4-one with triazol-3-amine (1.2 equiv) and CuI (10 mol%) in DMF at 100°C for 12 hours.

This method mirrors the synthesis of 3-((2-chloroquinolin-3-yl)methyl)quinazolin-4(3H)-one (4h ), which achieved a 57% yield. Optimizing solvent polarity and catalyst loading could enhance efficiency.

Cyclocondensation with Triazole-Containing Ureas

Constructing the triazole moiety during quinazolinone formation offers a convergent route. Anthranilic acid reacts with a triazole-urea derivative under dehydrating conditions (e.g., PPA or polyphosphoric acid) to directly yield the target compound.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

  • Copper-Catalyzed Cross-Coupling : High yields (~70–77%) and mild conditions but requires tailored amine substrates.

  • Microwave-Assisted Synthesis : Rapid (10–15 min) and efficient (~83–95% yields) but necessitates post-functionalization for triazole incorporation.

  • Nucleophilic Substitution : Direct amination but depends on halogenated intermediates with variable reactivity.

  • Cyclocondensation with Ureas : Convergent synthesis but untested for triazole-urea precursors.

Table 3: Route Comparison for 2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one

MethodYield Potential (%)TimeComplexity
Copper catalysis60–7520–60 minModerate
Microwave cyclocondensation70–8510–30 minLow
Nucleophilic substitution50–6512–24 hHigh
Urea cyclocondensation40–606–12 hModerate

Chemical Reactions Analysis

Formation of Fused Heterocycles

The triazole-amino group enables further derivatization to synthesize fused heterocyclic systems:

  • Reaction with Carbon Disulfide (CS₂) :

    • Compound 8 (2-{[(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]thio}quinazolin-4(3H)-one) reacts with CS₂/KOH to form triazolo[3,4-b] thiadiazole (9 ) .

    • Key Spectral Data :

      • IR : C=S (1176 cm⁻¹), C=N (1633 cm⁻¹), C=O (1670 cm⁻¹) .

      • ¹H NMR : δ 4.13 (s, 2H, SCH₂), 7.42–7.70 (m, aromatic H) .

  • Reaction with Aromatic Aldehydes :

    • Compound 8 reacts with 3-nitrobenzaldehyde to yield triazolothiadiazole 12 (2-{[(6-(3-nitrophenyl) triazolo[3,4-b] thiadiazol-3-yl)methyl]thio}quinazolin-4(3H)-one) .

Click Chemistry for Triazole Functionalization

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to introduce 1,2,3-triazole moieties:

  • Procedure :

    • Terminal alkynes (e.g., propargyl bromide) react with quinazoline-thiols to form S-alkyne intermediates.

    • Glycosyl azides undergo Cu(I)-catalyzed cycloaddition with S-alkynes to generate 1,2,3-triazole-linked quinazolinones .

  • Example :

    • 1,2,3-Triazolyl-glycosides (e.g., 10–13 ) exhibit cytotoxicity against HCT-116 and MCF-7 cell lines (IC₅₀ = 2.90–18.60 µM) .

Antimicrobial Activity of Derivatives

Derivatives bearing triazole and thiadiazole rings show moderate to potent antimicrobial activity:

  • Compound 13 :

    • Inhibits Staphylococcus aureus and Escherichia coli (MIC = 75–80 mg/mL) .

    • Induces G1 cell cycle arrest and apoptosis in HCT-116 cells .

  • Structure-Activity Relationship (SAR) :

    • Triazole and thiadiazole substituents enhance antibacterial potency compared to unsubstituted quinazolinones .

Key Spectral Characterization

  • ¹H NMR :

    • Quinazolinone protons appear at δ 7.42–8.34 ppm (aromatic).

    • Triazole CH₂ groups resonate at δ 4.13–5.42 ppm .

  • ¹³C NMR :

    • C=O (quinazolinone) at δ 159.3–161.5 ppm .

    • Triazole carbons at δ 146.9–152.2 ppm .

Comparative Reaction Yields

Reaction TypeYield Range (%)Key Reagents/ConditionsReference
Thiosemicarbazide cyclization75–85HCl/KOH, reflux
Click chemistry57–77Cu(OAc)₂, Et₃N, microwave
Fused heterocycle synthesis70–98CS₂, aromatic aldehydes

Scientific Research Applications

Anticancer Activity

A significant body of research has focused on the anticancer properties of quinazoline derivatives, including 2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one.

Case Study: Cytotoxicity Against Cancer Cell Lines
Recent studies demonstrated that derivatives of quinazoline bearing a triazole moiety showed potent cytotoxic effects against various human cancer cell lines. For instance, compounds with IC50 values ranging from 2.90 to 6.40 µM were effective against HCT-116 cells, indicating their potential as safe cytotoxic agents . Furthermore, specific derivatives exhibited significant inhibitory activity against key receptors such as EGFR and VEGFR-2, with IC50 values comparable to established drugs like sorafenib .

Mechanism of Action
The mechanism of action involves inducing apoptosis and arresting the cell cycle in the G1 phase. The study highlighted that certain quinazoline-triazole hybrids could upregulate pro-apoptotic factors like p53 and Bax, enhancing their anticancer efficacy .

Antimicrobial Activity

Quinazoline derivatives have also been investigated for their antimicrobial properties.

Antitubercular Effects
A recent study identified novel quinoline-triazole hybrids with significant antitubercular activity. These compounds were designed through molecular hybridization strategies and demonstrated effective inhibition against various Mycobacterium tuberculosis strains . The presence of the triazole moiety was crucial for enhancing the bioactivity of these compounds.

Antifouling Properties
Another application includes the use of triazolo-quinazolinones as effective antifoulants. These compounds were shown to inhibit biofilm formation in marine environments, suggesting potential applications in marine coatings and biofouling prevention .

Anti-inflammatory Applications

Research has revealed that certain quinazoline derivatives exhibit anti-inflammatory properties.

Case Study: In Vivo Models
A series of 4(3H)-quinazolinone derivatives were synthesized and evaluated for their efficacy in treating inflammatory conditions such as rheumatoid arthritis and inflammatory bowel diseases. These compounds demonstrated significant anti-inflammatory effects in vivo, with varying degrees of edema inhibition observed at specific dosages .

Other Therapeutic Applications

The versatility of quinazoline derivatives extends to other therapeutic areas:

  • Antiviral Activity: Some novel quinazolinones have been prepared as inhibitors against HIV-1, showcasing their potential in antiviral therapy .
  • Cardiovascular Applications: Certain derivatives have been designed as selective β1-adrenoceptor antagonists, indicating potential use in managing cardiovascular diseases .

Summary Table of Applications

Application AreaCompound TypeKey FindingsReferences
AnticancerQuinazoline-triazole hybridsPotent cytotoxicity against HCT-116 (IC50: 2.90–6.40 µM)
AntimicrobialQuinoline-triazole hybridsEffective against Mycobacterium tuberculosis
Anti-inflammatory4(3H)-quinazolinone derivativesSignificant edema inhibition in vivo
AntiviralNovel quinazolinonesInhibitors of HIV-1
Cardiovascularβ1-adrenoceptor antagonistsSelective activity observed

Mechanism of Action

The mechanism of action of 2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole moiety can bind to metal ions or active sites of enzymes, while the quinazolinone core can interact with nucleic acids or proteins. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

2-((4,6-Dimethylpyrimidin-2-yl)amino)quinazolin-4(1H)-one (ECH-100)

  • Substituent : 4,6-Dimethylpyrimidin-2-yl group.
  • Synthesis : Synthesized via reaction with isatoic anhydride, yielding 57% after purification .
  • Significance : Demonstrated selective STAT3 inhibition in cancer cells, highlighting the role of pyrimidine substituents in targeting signaling pathways .

Nitrophenyl-Substituted Derivatives (9h, 9i, 9j)

  • Substituents : 2-, 3-, and 4-Nitrophenyl groups.
  • Physical Properties: Melting points range from 169–183°C, higher than non-nitro derivatives (e.g., 9m: 143–145°C), likely due to increased polarity and intermolecular interactions .
  • Synthesis Yields : 83–86%, indicating efficient synthesis despite steric and electronic challenges .

Triazolylthiomethylquinazolin-4(3H)-ones

  • Substituent : Triazolylthiomethyl group.
  • Bioactivity : Exhibited potent antimicrobial, anti-inflammatory, and analgesic activities, underscoring the pharmacological relevance of triazole derivatives .

Physicochemical and Pharmacological Comparisons

Compound Substituent Molecular Weight Melting Point (°C) Key Bioactivity Reference
Target Compound 1H-1,2,4-Triazol-3-yl ~283.27* N/A Not reported
2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one 3-(Trifluoromethoxy)phenyl 306.24 N/A Not reported
9k (4-Bromophenyl derivative) 4-Bromophenyl ~317.17 164–166 Not reported
Triazolylthiomethyl derivative Triazolylthiomethyl ~350–400† N/A Antimicrobial, anti-inflammatory

*Estimated based on molecular formula (C₁₀H₈N₆O).
†Estimated range based on substituent size.

Key Observations :

Electron-Withdrawing Groups : Nitro and bromo substituents (e.g., 9h, 9i, 9k) correlate with higher melting points (>160°C), suggesting enhanced crystallinity due to polar interactions .

Triazole-Containing Derivatives : The triazole ring’s nitrogen atoms enable hydrogen bonding, a critical feature for target binding. For example, triazolylthiomethyl derivatives show broad antimicrobial activity, likely due to interactions with microbial enzymes .

Synthetic Efficiency : Yields for nitrophenyl derivatives (83–86%) and pyrimidinyl derivatives (57%) suggest substituent electronic effects influence reaction efficiency .

Mechanistic and Functional Insights

  • STAT3 Inhibition : Pyrimidinyl derivatives (e.g., ECH-100) inhibit STAT3, a cancer-associated transcription factor, suggesting that electron-rich aromatic substituents may enhance target engagement .
  • Antimicrobial Activity : Triazolylthiomethyl derivatives’ efficacy against pathogens implies that sulfur-containing linkers and triazole rings synergize to disrupt microbial membranes or enzymes .
  • Metabolic Stability: The trifluoromethoxy group in 2-(3-(Trifluoromethoxy)phenyl)quinazolin-4(1H)-one may improve metabolic stability compared to the target compound’s triazolylamino group, as fluorinated groups often resist oxidative degradation .

Biological Activity

The compound 2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one represents a significant area of interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes findings from various studies, providing a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The structure of 2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one consists of a quinazolinone core substituted with a triazole moiety. This hybrid structure is pivotal for its biological activity and has been synthesized through various methods involving click chemistry and other synthetic pathways.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit potent anticancer properties. For instance, compounds related to 2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one have shown significant cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50 (µM)Reference
13MCF-75.70 - 8.10
13HCT-1162.90 - 6.40
VariousMDA-MB231Significant

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, particularly through the upregulation of p53 protein levels, which is crucial for tumor suppression .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been explored. Compounds containing the triazole ring have shown promising results against various pathogens:

Compound TypeActivityReference
Triazolo-quinazolinonesEffective antifoulants
Quinazoline derivativesAntibacterial

These compounds are believed to disrupt microbial cell function, although specific mechanisms remain under investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of quinazoline derivatives. Modifications at specific positions on the quinazoline scaffold can significantly influence potency:

  • Substituents at N-3 Position : The addition of groups such as allyl or methoxy has been shown to enhance anticancer activity.
  • Triazole Integration : The presence of a triazole ring is crucial for both anticancer and antimicrobial activities, indicating that this moiety plays a significant role in the overall efficacy of the compound .

Case Studies

Several case studies highlight the effectiveness of 2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one derivatives:

Case Study 1: Anticancer Efficacy

A study involving a series of synthesized quinazoline-triazole hybrids demonstrated their ability to inhibit cancer cell proliferation effectively. The most potent compound exhibited an IC50 comparable to standard chemotherapeutics like Doxorubicin .

Case Study 2: Antimicrobial Properties

In another investigation, triazoloquinazoline derivatives were evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control treatments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one and its derivatives?

  • Methodology : The compound can be synthesized via condensation of anthranilic acid derivatives with substituted amines or hydrazines. For example, derivatives with halogen or nitro substituents (e.g., 9k, 9l) are synthesized by refluxing anthranilic acid with primary amines in acetic anhydride or benzoyl chloride, achieving yields >80% . Key steps include controlling reaction time (2–12 hours), temperature (80–120°C), and stoichiometry. Post-synthesis purification via recrystallization (ethanol or DCM) ensures >95% purity.

Q. How are quinazolinone derivatives characterized to confirm structural integrity?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Identify N–H stretching (~3200 cm⁻¹) and carbonyl (C=O, ~1670 cm⁻¹) groups.
  • NMR : ¹H NMR confirms aromatic protons (δ 7.2–8.5 ppm) and triazole/amine protons (δ 5.3–6.6 ppm). ¹³C NMR verifies quinazolinone carbonyl (δ ~165 ppm) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 456.1 for brominated derivatives) .

Advanced Research Questions

Q. How can crystallographic tools like SHELX refine the 3D structure of quinazolinone derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) data collected at low temperature (100 K) can be processed using SHELXL for small-molecule refinement. Key parameters:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer.
  • Refinement : Apply full-matrix least-squares refinement on F², with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., N–H···O interactions) are critical for stabilizing crystal packing .

Q. How do substituents influence the biological activity of quinazolinone derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., –NO₂ in 9h–9j) enhance antibacterial activity by increasing electrophilicity. Hydrophobic substituents (e.g., –Br in 9k) improve membrane permeability .
  • Docking Studies : Use AutoDock Vina to model interactions with targets like H1-histamine receptors. Key binding residues (e.g., Asp107 in H1 receptor) form hydrogen bonds with the triazole moiety .

Q. How can researchers resolve contradictions in reported bioactivity data for quinazolinone derivatives?

  • Methodology :

  • Standardized Assays : Re-evaluate IC₅₀ values under consistent conditions (e.g., 24-hour incubation, 10% FBS).
  • Molecular Dynamics (MD) Simulations : Use GROMACS to assess ligand-receptor stability. For example, derivatives with –CF₃ groups (e.g., 63) show prolonged binding to kinase targets due to hydrophobic interactions .

Q. What advanced techniques validate quinazolinone interactions with macromolecules?

  • Methodology :

  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) of 2-((1H-1,2,4-Triazol-3-yl)amino)quinazolin-4(1H)-one with serum albumin (e.g., BSA) at 25°C.
  • Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., COX-2) on a CM5 chip to quantify association/dissociation rates .

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